molecular formula C13H24N2O2 B11869976 tert-Butyl (1-aminospiro[2.5]octan-6-yl)carbamate

tert-Butyl (1-aminospiro[2.5]octan-6-yl)carbamate

Cat. No.: B11869976
M. Wt: 240.34 g/mol
InChI Key: RGOYTUVRDKFSIB-UHFFFAOYSA-N
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Description

tert-Butyl (1-aminospiro[2.5]octan-6-yl)carbamate is a chemical compound with the molecular formula C13H24N2O2 and a molecular weight of 240.35 g/mol It is known for its unique spirocyclic structure, which consists of a spiro[25]octane core with an amino group and a tert-butyl carbamate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (1-aminospiro[2.5]octan-6-yl)carbamate typically involves the reaction of spiro[2.5]octane-1,6-diamine with tert-butyl chloroformate. The reaction is carried out under basic conditions, often using a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . The reaction proceeds as follows:

  • Dissolve spiro[2.5]octane-1,6-diamine in an appropriate solvent, such as dichloromethane.
  • Add triethylamine to the solution to act as a base.
  • Slowly add tert-butyl chloroformate to the reaction mixture while stirring.
  • Allow the reaction to proceed at room temperature for several hours.
  • Purify the product by column chromatography to obtain this compound.

Industrial Production Methods

Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and continuous flow systems can enhance the efficiency and reproducibility of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (1-aminospiro[2.5]octan-6-yl)carbamate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso derivatives.

    Reduction: The carbamate group can be reduced to form the corresponding amine.

    Substitution: The amino group can participate in nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products Formed

    Oxidation: Nitro or nitroso derivatives.

    Reduction: Primary amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

tert-Butyl (1-aminospiro[2.5]octan-6-yl)carbamate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of spirocyclic compounds.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of tert-Butyl (1-aminospiro[2.5]octan-6-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure allows it to fit into binding sites with high specificity, potentially modulating the activity of the target molecule. The carbamate group can also undergo hydrolysis to release the active amine, which can further interact with biological targets .

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl (6-aminospiro[2.5]octan-1-yl)carbamate
  • tert-Butyl (1-oxa-6-azaspiro[2.5]octane-6-yl)carbamate

Uniqueness

tert-Butyl (1-aminospiro[2.5]octan-6-yl)carbamate is unique due to its specific spirocyclic structure and the presence of both an amino group and a carbamate moiety. This combination of functional groups allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound for research and industrial applications .

Properties

Molecular Formula

C13H24N2O2

Molecular Weight

240.34 g/mol

IUPAC Name

tert-butyl N-(2-aminospiro[2.5]octan-6-yl)carbamate

InChI

InChI=1S/C13H24N2O2/c1-12(2,3)17-11(16)15-9-4-6-13(7-5-9)8-10(13)14/h9-10H,4-8,14H2,1-3H3,(H,15,16)

InChI Key

RGOYTUVRDKFSIB-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1CCC2(CC1)CC2N

Origin of Product

United States

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